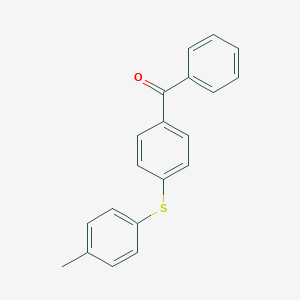

4-(4-Methylphenylthio)benzophenone

Descripción general

Descripción

4-(4-Methylphenylthio)benzophenone is a chemical compound known for its role as a photoinitiator in various industrial applications. It is a derivative of benzophenone, which is widely used in the production of UV filters and UV-ink photoinitiators. The compound’s unique structure, featuring a methylphenylthio group, contributes to its distinct chemical properties and applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenylthio)benzophenone typically involves the reaction of 4-methylthiophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-methylthiophenol attacks the carbonyl carbon of benzoyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in batch reactors under controlled temperature and pressure conditions to maintain consistency and quality .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Methylphenylthio)benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

Photoinitiator in UV-Curing Processes

Photoinitiation Mechanism

4-(4-Methylphenylthio)benzophenone acts as a photoinitiator in UV-curing systems, where it absorbs UV light and generates free radicals that initiate polymerization. This property is particularly useful in the formulation of UV-cured coatings and inks, allowing for rapid curing under UV light sources.

Research Insights

A study utilizing density functional theory (DFT) revealed that the compound exhibits significant photoinitiating properties due to its extended π-conjugation and delocalization of electrons. The DFT-computed UV/Visible spectra indicate strong absorption in the higher wavelength region, which is beneficial for tailoring light absorption characteristics in various applications .

Applications in Coatings and Inks

Industrial Use

The compound is widely used in the production of inks, toners, and coatings. Its ability to absorb UV light effectively makes it an essential component in formulations where quick drying times and durability are required. According to ECHA data, it is utilized in products such as coating products, non-metal surface treatment products, and paper chemicals .

Case Study: UV-Curable Coatings

In a recent patent application, formulations including this compound were developed for UV-curable coatings that demonstrate low optical attenuation coefficients. This suggests that the compound not only initiates polymerization but also enhances the transparency and performance of the final product .

Role as a UV Filter

Protective Applications

Beyond its role in photoinitiation, this compound serves as an effective UV filter. It protects materials from degradation caused by ultraviolet radiation, which is crucial in various applications including plastics and textiles.

Research Findings

Investigations into the spectral properties of this compound have shown that it can significantly reduce the transmission of harmful UV radiation through materials. This characteristic is particularly valuable for enhancing the longevity of products exposed to sunlight .

Mecanismo De Acción

The mechanism of action of 4-(4-Methylphenylthio)benzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon irradiation, the compound transitions to an excited state, leading to the generation of reactive intermediates such as free radicals. These intermediates initiate polymerization reactions or other photochemical processes. The molecular targets and pathways involved include the formation of reactive oxygen species and the subsequent initiation of radical-mediated reactions .

Comparación Con Compuestos Similares

Similar Compounds

Benzophenone: A widely used photoinitiator with similar applications but lacks the methylphenylthio group.

4-Benzoyl-4’-methyldiphenyl Sulfide: Another derivative with similar photoinitiating properties but different substituents.

Uniqueness

4-(4-Methylphenylthio)benzophenone is unique due to the presence of the methylphenylthio group, which enhances its photoinitiating properties by increasing the degree of conjugation and delocalization within the molecule. This structural feature allows for tailored light absorption and improved efficiency in photochemical applications .

Actividad Biológica

4-(4-Methylphenylthio)benzophenone, also known as 4-benzoyl-4'-methyldiphenyl sulfide, is an organic compound with significant biological activities and applications in various fields, including photochemistry and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHOS

- Molecular Weight : 304.41 g/mol

- Appearance : Solid, typically white to light yellow powder

- CAS Number : 83846-85-9

The compound features a benzophenone core with a methylphenylthio substituent, which influences its reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Photoinitiation : The compound acts as a photoinitiator in UV-curing processes. Its ability to absorb UV light leads to the generation of free radicals, initiating polymerization reactions in various materials such as inks and coatings .

- Antimicrobial Properties : Preliminary studies suggest that benzophenone derivatives, including this compound, exhibit antimicrobial activity. They may disrupt bacterial cell walls or interfere with metabolic pathways, although specific mechanisms for this compound need further elucidation.

- Genotoxicity and Endocrine Disruption : Research indicates potential genotoxic effects associated with compounds in the benzophenone family. These effects may arise from oxidative stress or interaction with DNA, leading to mutations or cellular damage .

Case Study 1: Photoinitiating Properties

A study utilized density functional theory (DFT) to analyze the photoinitiating properties of this compound. The results showed that the compound absorbs UV light effectively, leading to higher reactivity in polymerization processes. The extended conjugation within the molecule contributes to its ability to generate reactive species upon exposure to light .

Case Study 2: Antimicrobial Activity

In a comparative study of various benzophenone derivatives, this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This was attributed to its structural features that enhance membrane permeability and disrupt bacterial functions.

Data Table: Biological Activities of this compound

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is not extensively documented; however, related compounds indicate that absorption rates can vary based on the route of administration and formulation. Toxicological assessments are essential due to its potential genotoxic effects, necessitating careful evaluation in consumer applications.

Propiedades

IUPAC Name |

[4-(4-methylphenyl)sulfanylphenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16OS/c1-15-7-11-18(12-8-15)22-19-13-9-17(10-14-19)20(21)16-5-3-2-4-6-16/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHQYYNDKZDVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10888614 | |

| Record name | Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83846-85-9 | |

| Record name | 4-Benzoyl-4′-methyldiphenyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83846-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (4-((4-methylphenyl)thio)phenyl)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, [4-[(4-methylphenyl)thio]phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methylphenylthio)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was 4-(4-Methylphenylthio)benzophenone detected in food?

A1: Research suggests that the presence of this compound in food is likely due to migration from printed paper/board packaging. A UK survey analyzed 350 foodstuffs packaged in printed paper/board and detected this compound in some samples. Analysis of the corresponding packaging materials confirmed the presence of this compound in most cases, supporting the migration hypothesis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.